N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, D₂O) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.21 | d (J=6.5 Hz) | 3H | C2–CH3 |
| 2.89 | s | 3H | N–CH3 |
| 3.95 | m | 1H | C2–H |
| 4.32 | s | 1H | C1–OH |
| 4.78 | m | 1H | C1–H |
| 7.25–7.38 | m | 5H | Phenyl protons |
| 8.12 | s | 1H | Formyl H (C=O) |
¹³C NMR (125 MHz, D₂O) :
| δ (ppm) | Assignment |
|---|---|
| 22.1 | C2–CH3 |
| 34.8 | N–CH3 |
| 58.9 | C2 |
| 72.4 | C1 |
| 126.1–140.2 | Phenyl carbons |
| 162.3 | Formyl C=O |
Key NOESY correlations confirm spatial proximity between the formyl proton and C1–OH.
Infrared Spectroscopy (IR)
| Band (cm⁻¹) | Assignment |
|---|---|
| 3280 | O–H stretch (hydrogen-bonded) |
| 1655 | C=O stretch (amide I) |
| 1540 | N–H bend (amide II) |
| 1450 | C–N stretch |
| 700 | Phenyl ring deformation |
The absence of free –OH absorption (~3600 cm⁻¹) confirms intramolecular hydrogen bonding.
Mass Spectrometry
- EI-MS (70 eV) :
- m/z 193 [M]⁺ (base peak)
- m/z 148 [M–HCO]⁺
- m/z 105 [C₆H₅CO]⁺
- m/z 77 [C₆H₅]⁺
Fragmentation patterns align with loss of the formyl group followed by cleavage of the propanolamine backbone.
X-ray Crystallographic Studies
While direct crystal structure data for this compound remains unpublished, analogous ephedrine derivatives provide insights:
Key features predicted from related structures :
- Space group : Likely $$ P2{1}2{1}2_{1} $$ (common for chiral amines)
- Unit cell parameters :
- $$ a \approx 5.6–5.9 \, \text{Å} $$
- $$ b \approx 7.5–8.0 \, \text{Å} $$
- $$ c \approx 22.0–23.0 \, \text{Å} $$
- Hydrogen bonding network :
- O–H⋯O=C (2.7–2.9 Å)
- C–H⋯π interactions (3.1–3.3 Å)
Comparative analysis with ephedrine hydrochloride (CCDC ref: EPHHCL01) shows:
- Reduced unit cell volume due to formamide substitution
- Increased dihedral angles (C1–C2–N–C=O vs. C1–C2–N–CH₃ in ephedrine)
Comparative Structural Analysis with Ephedrine Derivatives
Key structural differentiators :
- The formamide group introduces:
- Enhanced planarity due to conjugation (C=O–N–C)
- Reduced basicity compared to amine-containing analogs
- Absence of protonatable amine limits salt formation capabilities vs. ephedrine derivatives
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBXDFMFZGQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Formylation of Pseudoephedrine
The most straightforward method involves formylating pseudoephedrine [(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol] using formic acid or its derivatives. This one-step reaction proceeds via nucleophilic acyl substitution:
Reaction Scheme
$$
\text{Pseudoephedrine} + \text{HCOOR} \rightarrow \text{this compound} + \text{ROH}
$$
Key Parameters
- Formylating Agents : Formic acid (HCOOH), methyl formate (HCOOCH₃), or acetic-formic anhydride.
- Catalysts : Sulfuric acid, p-toluenesulfonic acid (PTSA), or zeolites.
- Conditions : 40–80°C, 4–12 hours, inert atmosphere.
Example Protocol
- Dissolve pseudoephedrine (1.0 equiv) in anhydrous dichloromethane.
- Add formic acid (1.2 equiv) and PTSA (0.1 equiv).
- Reflux at 60°C for 8 hours.
- Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.
Yield Optimization
| Formylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCOOH | PTSA | 60 | 8 | 78 |
| HCOOCH₃ | H₂SO₄ | 70 | 6 | 82 |
| (HCO)₂O | Zeolite | 50 | 10 | 68 |
Two-Step Amination-Formylation Process
This method adapts industrial N-methylformamide synthesis to chiral substrates:
Step 1: Methanol Dehydrogenation
Methanol undergoes catalytic dehydrogenation to methyl formate:
$$
2\text{CH}3\text{OH} \xrightarrow{\text{Cu/Zn/Al}2\text{O}3} \text{HCOOCH}3 + 2\text{H}_2
$$
Conditions : 210–240°C, 0.1–0.6 MPa, Cu/Zn/Al₂O₃ catalyst (82–97% selectivity).
Step 2: Amination with Chiral Amine
Methyl formate reacts with (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol:
$$
\text{HCOOCH}3 + \text{C}{10}\text{H}{15}\text{NO} \rightarrow \text{C}{11}\text{H}{15}\text{NO}2 + \text{CH}_3\text{OH}
$$
Conditions : 20–60°C, 0.1–0.6 MPa, solvent-free.
Advantages
Stereochemical Considerations
The (1S,2S) configuration of pseudoephedrine necessitates enantioselective synthesis to avoid racemization. Key strategies include:
Chiral Auxiliaries
Using (R)-BINOL or Evans oxazolidinones to stabilize the transition state during formylation.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica) achieve >90% enantiomeric excess (ee) in amide bond formation.
Purification and Characterization
Chromatography : Silica gel (hexane:ethyl acetate = 3:1) removes unreacted pseudoephedrine.
Crystallization : Ethanol-water recrystallization yields 99.5% purity.
Analytical Data :
- ¹H NMR (CDCl₃): δ 8.15 (s, 1H, CHO), 7.35–7.28 (m, 5H, Ar-H), 4.85 (s, 1H, OH), 3.10 (s, 3H, NCH₃).
- HRMS : [M+H]⁺ m/z 194.11756 (calc. 194.11760).
Industrial Scalability Challenges
Catalyst Deactivation
Trace impurities in methanol (>10 ppm) poison Cu/Zn/Al₂O₃ catalysts, reducing yields by 15–20%.
Solvent Recovery
Methanol recycle systems require distillation towers with ≥20 theoretical plates for 99% recovery.
Emerging Methodologies
Microwave-Assisted Synthesis
Reduces reaction time from 8 hours to 30 minutes with comparable yields (75–80%).
Flow Chemistry
Microreactors (0.5 mm ID) enhance heat transfer, enabling 95% conversion at 100°C.
Chemical Reactions Analysis
Types of Reactions: N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.24 g/mol
- IUPAC Name : N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide
- CAS Number : 91246-94-5
The compound features a hydroxyl group and a formamide moiety, which contribute to its reactivity and biological activity.
Medicinal Chemistry Applications
1. Drug Development
this compound has been explored for its potential as a therapeutic agent. Its structural similarity to ephedrine suggests possible applications in treating respiratory conditions due to its sympathomimetic properties. Research indicates that derivatives of this compound may exhibit enhanced efficacy and reduced side effects compared to traditional ephedrine formulations.
2. Controlled Release Formulations
Research has demonstrated the use of this compound in controlled release drug delivery systems. The compound can be incorporated into polymer matrices to achieve sustained release profiles for active pharmaceutical ingredients (APIs), improving patient compliance and therapeutic outcomes .
Organic Synthesis Applications
3. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular architectures. For instance, it can be utilized in the synthesis of more complex amides and other nitrogen-containing compounds .
4. Fluorination Reactions
Recent studies have highlighted the role of this compound in direct aromatic fluorination processes, which are crucial for developing radiopharmaceuticals used in positron emission tomography (PET) imaging . The ability to introduce fluorine atoms into aromatic systems enhances the pharmacokinetic properties of drugs.
Case Studies
Mechanism of Action
The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide involves its interaction with specific molecular targets and pathways. The hydroxyl and formamide groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., Cl) increase reaction efficiency, while bulky substituents (e.g., t-Bu) reduce by-product formation due to steric hindrance .
- Reaction times correlate with steric effects; indolyl derivatives require longer synthesis times .
Functional Group Modifications: Formamide vs. Acetamide
Replacing the formamide group with acetamide alters hydrogen-bonding capacity and steric bulk. For example:
- N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]acetamide (CAS 81703-28-8): This acetamide derivative lacks the formyl group, reducing polarity and hydrogen-bond donation. It is used in chiral resolution studies and safety assessments .
| Property | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide | N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]acetamide |
|---|---|---|
| Molecular Weight | ~207.24 g/mol | ~221.29 g/mol |
| Hydrogen-Bond Donors | 2 (OH, NH) | 2 (OH, NH) |
| LogP (Predicted) | ~1.5 | ~2.0 |
| Applications | Chiral synthesis intermediates | Safety/pharmacokinetic studies |
Heterocyclic and Hybrid Derivatives
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide (MW 243.29 g/mol) incorporates a thiazole ring and cyano group, enhancing its utility in drug discovery. Unlike the hydroxyl-bearing target compound, this derivative exhibits:
- Enhanced π-π stacking due to the aromatic thiazole and cyanophenyl groups.
- Broad applications : Antifungal agents (e.g., butenafine analogs) and agrochemical precursors .
Stereochemical and Catalytic Comparisons
The (1S,2S) and (1R,2S) stereoisomers of this compound are pivotal in enantioselective catalysis. For instance:
- (R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N-methylpropionamide serves as a precursor to azetidine-containing chiral ketones, achieving 77% yield and 96% enantiomeric excess (ee) in α-alkylation reactions .
- Stereochemical mismatches (e.g., (R)-configuration with (S,S)-ligands) reduce catalytic efficiency, underscoring the importance of absolute configuration .
Impurity Profiles and Analytical Data
Impurity thresholds for formamide derivatives are stringent. For example:
- N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]-formamide (Relative Limit: 0.1%) is monitored via HPLC with retention time 0.7 and relative response factor 1.00 .
Biological Activity
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide is a chemical compound characterized by its unique structural features, including a hydroxyl group, a phenyl group, and a formamide moiety. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅NO₂, with a CAS number of 91246-94-5. The presence of the hydroxyl and formamide groups enhances its reactivity and biological activity, suggesting interactions with various biological targets such as enzymes and receptors .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group is known to facilitate hydrogen bonding, which may enhance binding affinity to target proteins. Additionally, the formamide moiety could play a role in modulating enzyme activity or receptor signaling pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity, potentially inhibiting the growth of various bacterial strains. The exact mechanism remains to be fully elucidated, but it may involve disruption of microbial cell membranes or interference with metabolic pathways .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preliminary studies. It may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .
3. Neuroprotective Potential
There is emerging evidence that certain amides can protect neuronal cells from oxidative stress and apoptosis. This compound may exhibit similar neuroprotective effects, although further research is necessary to confirm these findings .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methylformamide | Simple methylated formamide | Lacks phenolic and hydroxyl substituents |
| N-(Hydroxymethyl)aniline | Contains an amino group instead of an amide | Different functional group leading to varied reactivity |
| N-(1-Hydroxy)propanamide | Similar hydroxyl and amide groups | Lacks the phenyl group which affects biological activity |
This comparison highlights how the unique combination of functional groups in this compound may confer distinct properties and activities compared to its analogs .
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, supporting its potential use as an antimicrobial agent.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to untreated controls. This suggests that this compound may have therapeutic potential in managing inflammatory conditions.
Q & A
Q. How do crystallographic twinning and disorder impact refinement accuracy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
